N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
The compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group . The compound also contains a triazole ring fused with a thiadiazine ring .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The reaction of 6a with two equivalents of 4-amino-5-phenyl-4 H -1,2,4-triazole-3-thiol (7a) in refluxing ethanol, in the presence of a catalytic amount of piperidine, for 8 h afforded a low yield (30%) of N, N ′- (ethane-1,2-diyl)bis (2- (4- (3-phenyl-7 H - [1,2,4]triazolo thiadiazin-6-yl)phenoxy)-acetamide) (8a) .Molecular Structure Analysis
The structure of the compound is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . Four isomeric structural variants of triazolothiadiazine may exist based on the fusion permutations of the triazole and thiadiazine rings .Chemical Reactions Analysis
The compound exhibits weak luminescent properties in MeCN solution with the highest quantum yields within 21–23% . It also has an unexpected quasi-reversible electroreduction peak and exhibits ambipolar semiconductor properties with charge carrier mobilities ranging from 10 −4 to 10 −6 cm 2 V −1 s −1 .Scientific Research Applications
Exposure and Metabolism
- Heterocyclic amines, including compounds similar to N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine, are continuously ingested by humans through cooked foods. These compounds are metabolized in the body and can be detected in human urine. This suggests a continual exposure of humans to these compounds through diet (Ushiyama et al., 1991) (Wakabayashi et al., 1993).
Biological Interactions and Effects
- The metabolism and disposition of structurally related compounds are extensively studied in humans, showing that these compounds are well-absorbed and metabolized via multiple pathways, primarily involving oxidative reactions and glucuronidation. This suggests that compounds like this compound might undergo similar metabolic pathways in the body (Polsky-Fisher et al., 2006).
Potential Risks and Toxicity
- A compound with a similar structure, 5-amino-2-(trifluoromethyl)pyridine, showed toxic effects when inhaled by a human subject, leading to symptoms like dizziness, fatigue, and loss of consciousness, along with methemoglobinemia and toxic encephalopathy. This case indicates that compounds with similar structures could pose significant health risks if not handled properly (Tao et al., 2022).
Mechanism of Action
The specific effects of a compound depend on its interaction with biological targets, which can be proteins, enzymes, or receptors in the body. The compound’s mode of action involves its interaction with these targets, leading to changes in cellular processes or functions .
The compound’s effects on biochemical pathways depend on its specific targets. For example, if the compound targets an enzyme involved in a particular biochemical pathway, it could inhibit or enhance the pathway, leading to downstream effects .
Pharmacokinetics refers to how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. These properties can affect the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
The result of the compound’s action would be the molecular and cellular effects observed after the compound interacts with its targets .
The compound’s action, efficacy, and stability can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Properties
IUPAC Name |
N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N8/c1-26(16-21-7-6-12(22-16)17(18,19)20)11-8-27(9-11)14-5-4-13-23-24-15(10-2-3-10)28(13)25-14/h4-7,10-11H,2-3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPIQXGYPSMGBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)C5=NC=CC(=N5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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